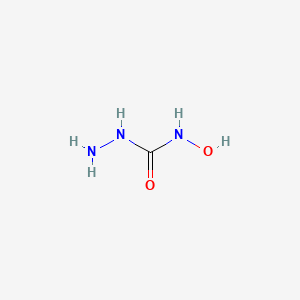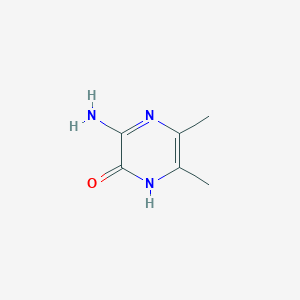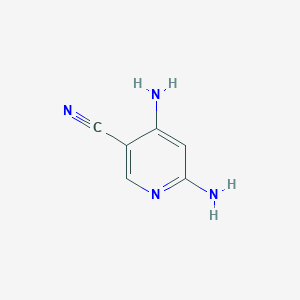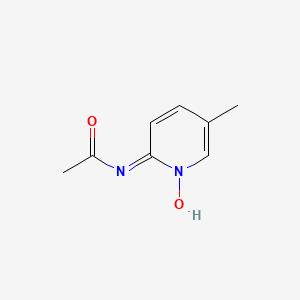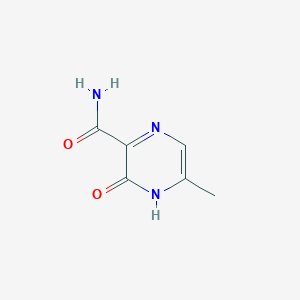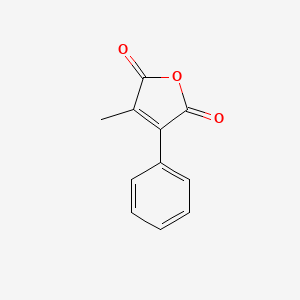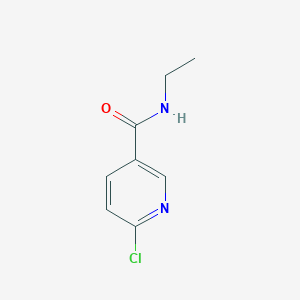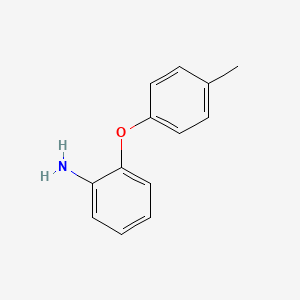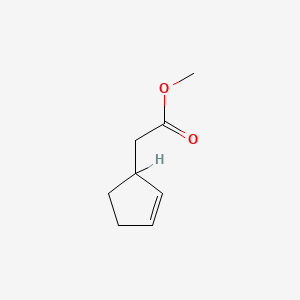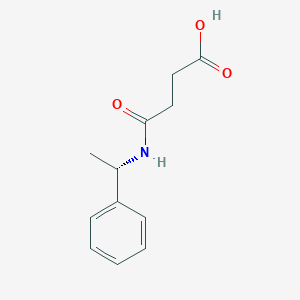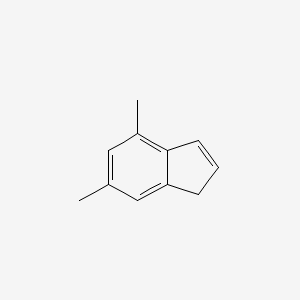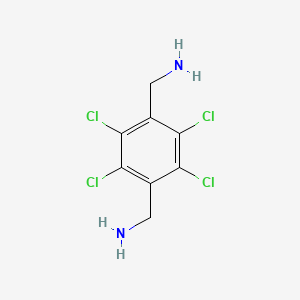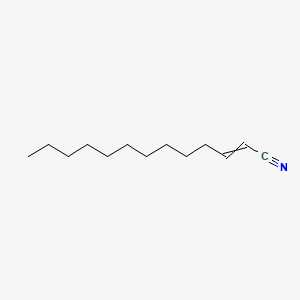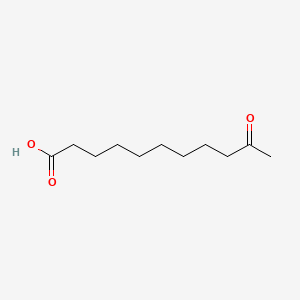
10-氧代十一烷酸
描述
科学研究应用
10-Oxoundecanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in drug development.
作用机制
Target of Action
The primary targets of 10-Oxoundecanoic acid are currently unknown. This compound is a saturated carboxylic acid , and it’s likely to interact with various biological molecules in the body.
Mode of Action
As a carboxylic acid, it may participate in various biochemical reactions such as esterification, amidation, and ionization, which could influence the function of target molecules .
Biochemical Pathways
The specific biochemical pathways affected by 10-Oxoundecanoic acid are not yet fully understood. Given its chemical structure, it might be involved in fatty acid metabolism or other lipid-related pathways. More research is needed to elucidate the exact pathways and their downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 10-Oxoundecanoic acid are not well-studied. As a carboxylic acid, it is expected to be well-absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion patterns would depend on its specific interactions with metabolic enzymes and transporters .
Result of Action
The molecular and cellular effects of 10-Oxoundecanoic acid’s action are not well-documented. Given its chemical nature, it might influence cellular processes such as energy metabolism, signal transduction, or membrane integrity. These effects would depend on its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 10-Oxoundecanoic acid. For example, its ionization state and thus its reactivity could be affected by pH. Similarly, its stability and efficacy could be influenced by temperature and interactions with other molecules .
准备方法
Synthetic Routes and Reaction Conditions: 10-Oxoundecanoic acid can be synthesized through the oxidation of undecenoic acid. One common method involves the use of sodium hypochlorite (NaOCl) as the oxidizing agent in the presence of a phase-transfer catalyst. The reaction is typically carried out in a two-phase system consisting of an organic solvent, such as dichloromethane, and an aqueous phase containing the oxidizing agent .
Industrial Production Methods: Industrial production of 10-oxoundecanoic acid may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques .
化学反应分析
Types of Reactions: 10-Oxoundecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert 10-oxoundecanoic acid into dicarboxylic acids.
Reduction: Reduction reactions can yield 10-hydroxyundecanoic acid.
Substitution: The ketone group can undergo nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite (NaOCl) in the presence of a phase-transfer catalyst.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: 10-Hydroxyundecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Undecanoic acid: A saturated fatty acid with similar chain length but lacking the ketone functional group.
10-Hydroxyundecanoic acid: A reduction product of 10-oxoundecanoic acid with a hydroxyl group instead of a ketone.
9-Acetyl pelargonic acid: Another oxo carboxylic acid with a similar structure but differing in the position of the ketone group.
Uniqueness: 10-Oxoundecanoic acid is unique due to the presence of the ketone functional group at the tenth carbon atom, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
属性
IUPAC Name |
10-oxoundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHMENMPHVRROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80217917 | |
| Record name | Undecanoic acid, 10-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80217917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676-00-6 | |
| Record name | Undecanoic acid, 10-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanoic acid, 10-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80217917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



